4-Chloro-6-ethoxy-2-phenylquinoline
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Overview
Description
4-Chloro-6-ethoxy-2-phenylquinoline is a chemical compound with the molecular formula C17H14ClNO and a molecular weight of 283.75 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities .
Preparation Methods
The synthesis of 4-Chloro-6-ethoxy-2-phenylquinoline can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant .
Chemical Reactions Analysis
4-Chloro-6-ethoxy-2-phenylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a key reaction for the synthesis of this compound.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-6-ethoxy-2-phenylquinoline has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used in proteomics research applications . . This makes this compound a valuable compound for drug development and other biomedical research.
Mechanism of Action
The mechanism of action of 4-Chloro-6-ethoxy-2-phenylquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit efflux pumps in bacteria, which can enhance the efficacy of antibiotics . The compound may also interact with other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
4-Chloro-6-ethoxy-2-phenylquinoline can be compared with other similar compounds, such as 2-Chloro-6-ethoxy-3-phenylquinoline While both compounds share a similar quinoline core structure, their specific substituents and positions can lead to differences in their chemical and biological properties
Properties
CAS No. |
860197-69-9 |
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Molecular Formula |
C17H14ClNO |
Molecular Weight |
283.7 g/mol |
IUPAC Name |
4-chloro-6-ethoxy-2-phenylquinoline |
InChI |
InChI=1S/C17H14ClNO/c1-2-20-13-8-9-16-14(10-13)15(18)11-17(19-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3 |
InChI Key |
MVYUKOCECHDADL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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